Amidinourea nitrate

Description

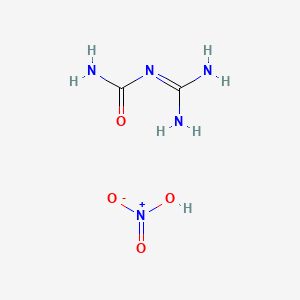

Amidinourea nitrate is a nitrogen-rich organic compound comprising an amidinourea moiety (C₂H₆N₄O) complexed with nitric acid. It is synthesized via structural modifications of the moroxydine scaffold, a known antiviral agent . Recent studies highlight its potent activity against herpes simplex viruses (HSV-1 and HSV-2), with derivatives such as compounds 5i, 5j, and 5k demonstrating micromolar efficacy and low cytotoxicity in Vero cells . This positions this compound as a promising candidate for antiviral drug development.

Properties

CAS No. |

31516-52-6 |

|---|---|

Molecular Formula |

C2H7N5O4 |

Molecular Weight |

165.11 g/mol |

IUPAC Name |

diaminomethylideneurea;nitric acid |

InChI |

InChI=1S/C2H6N4O.HNO3/c3-1(4)6-2(5)7;2-1(3)4/h(H6,3,4,5,6,7);(H,2,3,4) |

InChI Key |

IZZMCZQTOXJJLZ-UHFFFAOYSA-N |

Canonical SMILES |

C(=NC(=O)N)(N)N.[N+](=O)(O)[O-] |

Related CAS |

7526-21-8 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of amidinourea nitrate typically involves the reaction of amidinourea with nitric acid. The process is carried out under controlled conditions to ensure the formation of the desired nitrate salt. The reaction can be represented as follows: [ \text{Amidinourea} + \text{HNO}_3 \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include steps such as purification, crystallization, and drying to obtain the final product.

Chemical Reactions Analysis

General Nitrate Salt Reactivity

While Amidinourea nitrate’s specific reactions are not detailed, nitrate salts (e.g., ammonium nitrate, organic nitrates) typically exhibit the following types of reactions:

-

Thermal decomposition : Nitrate salts often decompose under heat, producing nitrogen oxides, water, or other gases .

-

Reduction reactions : Nitrate ions (NO₃⁻) can undergo electrochemical reduction, yielding products like ammonia, nitrogen gas, or hydroxylamine, depending on catalysts and conditions .

-

Acid-base reactions : Nitrate salts may react with bases (e.g., alkali metals) to form nitrates of the respective metals .

Potential Reaction Pathways (Hypothetical)

Given the lack of specific data, the following reactions are inferred from analogous nitrate chemistry:

a. Thermal Decomposition

Ammonium nitrate decomposes exothermically under heat:

this compound may similarly liberate gaseous products (e.g., nitrogen oxides, water) upon heating, though experimental confirmation is required.

b. Electrochemical Reduction

Nitrate ions in solution can be reduced electrochemically, as demonstrated in studies of nitrate electroreduction :

this compound’s nitrate anion might participate in analogous reductions, potentially yielding ammonia or other nitrogen compounds.

c. Reaction with Strong Bases

Nitrate salts react with alkali metals to form alkali metal nitrates and release ammonia :

this compound could exhibit similar acid-base behavior, releasing amidinourea or its decomposition products.

Limitations and Challenges

-

Data scarcity : No search results explicitly detail this compound’s reactions. The PubChem entry provides structural data but no reaction pathways.

-

Structural complexity : The amidinourea cation’s reactivity may differ significantly from simpler ammonium ions, necessitating targeted studies.

-

Stability concerns : Like other nitrate salts, this compound’s stability under thermal or mechanical stress requires experimental validation.

Comparison of Nitrate Salt Reactivity

Scientific Research Applications

Medicinal Chemistry

Antifungal Agents

Recent studies have focused on the development of macrocyclic amidinoureas, including amidinourea nitrate, as potential antifungal agents. Research has shown that these compounds exhibit significant activity against various fungal strains. For instance, a study optimized the structure of amidinoureas to enhance their antifungal properties by modifying the aromatic portions of the core structure, leading to compounds that are significantly more potent than their predecessors .

Tuberculosis Inhibitors

Amidinourea derivatives have also been investigated as inhibitors of Mycobacterium tuberculosis. A specific study highlighted the modification of the amidinourea moiety to improve potency against the pathogen while reducing cardiotoxicity associated with some existing treatments. This approach utilized bioisosterism to replace the amidinourea with other functional groups, yielding new compounds with favorable activity profiles .

Environmental Science

Nitrate Sensitivity and Atmospheric Chemistry

this compound's role in atmospheric chemistry has been explored, particularly regarding its sensitivity to nitric acid uptake rates. This research is critical for understanding how nitrate concentrations can affect air quality and climate models. The findings suggest that variations in nitrate concentrations can significantly impact local air pollution levels and overall environmental health .

Agricultural Applications

Fertilizers and Soil Health

The application of this compound in agriculture primarily revolves around its potential as a nitrogen source in fertilizers. Studies indicate that compounds like this compound can enhance nutrient availability in soils, thereby improving crop yields. The controlled release of nitrogen from such fertilizers can lead to more efficient nutrient uptake by plants while minimizing environmental runoff .

Case Study 1: Antifungal Activity Optimization

A research team developed a series of macrocyclic amidinoureas and conducted a comparative analysis of their antifungal activities against common pathogens. The study involved synthesizing various derivatives and testing them for efficacy. The results indicated that specific modifications led to a seven-fold increase in activity against targeted fungal strains compared to earlier compounds .

Case Study 2: Tuberculosis Treatment Potential

In a focused investigation on tuberculosis treatment, researchers synthesized a range of amidinourea derivatives and evaluated their effectiveness against Mycobacterium tuberculosis strains. The study highlighted that certain modifications not only improved potency but also reduced side effects related to ion channel inhibition, which is crucial for patient safety .

Summary Table of Applications

Mechanism of Action

The mechanism of action of amidinourea nitrate involves its interaction with molecular targets and pathways within biological systems. For instance, amidinourea derivatives have been shown to inhibit the replication of herpes simplex viruses by interfering with the early stages of the viral replication cycle . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative.

Comparison with Similar Compounds

Structural Differences :

- Amidinourea nitrate: Contains a urea backbone with an amidine group (C₂H₆N₄O·HNO₃).

- Guanidine nitrate : Features a simpler guanidine structure (CH₆N₄O₃) without the urea linkage.

Amidinourea Phosphate

Functional Comparison :

- Both compounds share the amidinourea core but differ in counterions (nitrate vs. phosphate).

- This compound has clearer antiviral efficacy, suggesting counterion choice impacts bioavailability and target specificity .

Miconazole Nitrate

Pharmacological Contrast :

- Miconazole nitrate (C₁₈H₁₄Cl₄N₂O·HNO₃) is an antifungal imidazole derivative, structurally distinct from this compound .

- Its nitrate group enhances solubility and stability, a common strategy in drug formulation, but its mechanism targets fungal cytochrome P450 enzymes rather than viral replication .

Ammonium Nitrate

Industrial vs. Biomedical Roles :

- This compound’s niche antiviral use contrasts sharply, underscoring how structural complexity enables biological activity .

Research Findings and Data

Table 1: Comparative Analysis of this compound and Analogues

Key Observations:

- Structural Impact: The amidinourea moiety enables antiviral targeting, absent in simpler guanidine or ammonium nitrates.

- Counterion Effects : Nitrate enhances solubility in pharmaceuticals, while phosphate may improve stability for industrial storage .

- Spectral Characterization: NMR and IR spectroscopy are critical for distinguishing amidinourea derivatives from structurally similar compounds .

Biological Activity

Amidinourea nitrate is a compound that has garnered attention in various fields of research, particularly for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

1. Overview of this compound

This compound is a derivative of amidinoureas, which are known for their diverse biological properties, including antifungal and antiviral activities. The structural characteristics of amidinourea compounds play a crucial role in their biological efficacy.

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Inhibition : Studies have shown that amidinourea derivatives can inhibit various enzymes, such as chitinase and amidohydrolases. These interactions are often mediated by hydrogen bonding between the amidinourea moiety and the active sites of enzymes .

- Antiviral Activity : Certain amidinourea derivatives exhibit significant antiviral effects against viruses like HSV-1 (Herpes Simplex Virus). Research indicates that specific compounds within this class can reduce viral yield in infected cells, suggesting a promising avenue for antiviral drug development .

- Nitric Oxide Release : Amidinourea nitrates have been studied for their ability to release nitric oxide (NO), which is important for various physiological processes, including vasodilation and neurotransmission. The release capacity of these compounds can vary significantly depending on their structural modifications .

3. Synthesis and Derivatives

Amidinourea nitrates are synthesized through various chemical reactions involving guanidine derivatives. The synthesis process typically involves the reaction of primary or secondary amines with guanidine precursors under controlled conditions. The resulting compounds are characterized by their unique structural features that influence their biological activities.

Table 1: Synthesis Overview

| Compound | Synthesis Method | Yield (%) |

|---|---|---|

| 1a | Reaction with benzyl amine | 85 |

| 1b | Reaction with p-Cl-aniline | 90 |

| 1c | Reaction with secondary amines | 78 |

4. Biological Evaluation

Recent studies have evaluated the biological activity of various amidinourea derivatives, focusing on their cytotoxicity and enzyme inhibition profiles.

Table 2: Cytotoxicity Data of Amidinourea Derivatives

| Compound | CC50 (µM) | Viral Yield Reduction (%) |

|---|---|---|

| 5a | 168.498 | 50 |

| 5b | 196.402 | 45 |

| 5c | 184.303 | 60 |

| 5d | 1557.984 | 10 |

| 5e | 142.274 | 70 |

The data indicates that certain derivatives exhibit lower cytotoxicity while maintaining significant antiviral activity, highlighting their potential as therapeutic agents .

5. Case Studies and Applications

Several case studies have illustrated the practical applications of amidinourea nitrates:

- Antifungal Activity : A study focused on the optimization of macrocyclic amidinoureas demonstrated enhanced antifungal properties against various fungal strains. The modifications in the macrocyclic structure led to improved binding affinities to fungal enzymes, resulting in greater inhibitory effects .

- Nitrate Conversion : Research has explored the use of amidinothiourea-coordinated metal catalysts for the electrochemical conversion of nitrate to ammonia, showcasing the compound's versatility in environmental applications .

6. Conclusion

This compound represents a promising class of compounds with diverse biological activities ranging from enzyme inhibition to antiviral effects. Ongoing research into their mechanisms of action and structural optimization is likely to yield new therapeutic agents with enhanced efficacy and safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.